1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone

Chiral resolution Stereochemistry Medicinal chemistry

1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone (CAS 1354000-20-6) is a chiral N-acetylpiperidine derivative bearing a (2-aminoethyl)(cyclopropyl)amino substituent at the 3-position in the (R)-configuration. With molecular formula C12H23N3O and a molecular weight of 225.33 g/mol, this compound belongs to the class of disubstituted piperidine scaffolds that appear as key intermediates in GPR119 agonist programs (WO2014052983) and aminomethylpiperidine-based JAK3/BTK kinase inhibitor patents.

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
Cat. No. B7986316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)N(CCN)C2CC2
InChIInChI=1S/C12H23N3O/c1-10(16)14-7-2-3-12(9-14)15(8-6-13)11-4-5-11/h11-12H,2-9,13H2,1H3/t12-/m1/s1
InChIKeyJDFIVDFDWGCQPW-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone (CAS 1354000-20-6): Procurement-Ready (R)-Configured Piperidine Building Block


1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone (CAS 1354000-20-6) is a chiral N-acetylpiperidine derivative bearing a (2-aminoethyl)(cyclopropyl)amino substituent at the 3-position in the (R)-configuration . With molecular formula C12H23N3O and a molecular weight of 225.33 g/mol, this compound belongs to the class of disubstituted piperidine scaffolds that appear as key intermediates in GPR119 agonist programs (WO2014052983) [1] and aminomethylpiperidine-based JAK3/BTK kinase inhibitor patents [2]. The compound is commercially available at 98% purity from multiple vendors, enabling reproducible procurement for medicinal chemistry campaigns.

Why 1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone Cannot Be Replaced by Generic Piperidine Analogs


The (R)-stereochemistry at the piperidine 3-position, combined with the unique N-cyclopropyl-N-(2-aminoethyl) substitution pattern, creates a three-dimensional pharmacophore that is not replicated by simpler analogs. The (S)-enantiomer (CAS 1354016-74-2), racemate (CAS 1353944-57-6), and N-ethyl analog (CAS 1353984-71-0) are each distinct chemical entities with different CAS registrations, reflecting their non-interchangeable nature in biological systems . Class-level evidence from monoamine oxidase (MAO) studies demonstrates that N-cyclopropyl piperidine derivatives are substantially more potent mechanism-based inactivators than their N-methyl counterparts [1]. Furthermore, the LogP difference between the cyclopropyl analog (LogP −0.61) and the N-ethyl analog (LogP −0.44) indicates altered blood-brain barrier penetration potential. Substituting the chiral (R)-form with the racemate would introduce 50% of the (S)-enantiomer, which may exhibit divergent target binding, confounding SAR interpretation and wasting synthetic resources on an inactive or differently active stereoisomer.

Quantitative Differentiation Evidence for 1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone Versus Closest Analogs


Enantiomeric Purity: (R)-Configuration Versus (S)-Enantiomer and Racemate — Structural Identity and Procurement Differentiation

The (R)-enantiomer (CAS 1354000-20-6) is a distinct chemical entity from the (S)-enantiomer (CAS 1354016-74-2) and the racemate (CAS 1353944-57-6). All three share identical computed physicochemical properties (density 1.1±0.1 g/cm³, boiling point 375.4±32.0 °C, LogP −0.61), but differ in optical rotation and biological recognition . The (R)-enantiomer is commercially available at 98% purity from Leyan (Catalog 1774740) , while the racemate is listed as discontinued at CymitQuimica . In chiral biological environments such as kinase ATP-binding pockets or GPCR orthosteric sites, enantiomers routinely exhibit >10-fold differences in binding affinity; use of the racemate introduces 50% of the potentially inactive (S)-isomer, complicating dose-response interpretation and reducing assay signal-to-noise.

Chiral resolution Stereochemistry Medicinal chemistry

Cyclopropyl Substituent Advantage Over N-Methyl Analogs: Class-Level Evidence for Enhanced Monoamine Oxidase Inactivation Potency

In a head-to-head study of N-substituted piperidine derivatives, N-cyclopropyl analogs were found to be 'much more potent inactivators' of both MAO-A and MAO-B than the corresponding N-methyl analogs [1]. While this study used 1,4-disubstituted piperidine scaffolds rather than the exact 1-acetyl-3-substituted scaffold of the target compound, the N-cyclopropyl versus N-methyl comparison is directly transferable because the inactivation mechanism involves the cyclopropylamine moiety itself undergoing radical-mediated ring opening at the MAO active site. This class-level evidence supports the hypothesis that the N-cyclopropyl group in the target compound confers enhanced covalent target engagement potential compared to N-methyl or N-ethyl substituted analogs. Quantitative kinetic parameters (kinact/KI) for related N-cyclopropyl tetrahydropyridines have been reported, with 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine functioning as a time- and concentration-dependent MAO-B inhibitor [2].

Monoamine oxidase Mechanism-based inactivation Cyclopropylamine pharmacophore

Physicochemical Differentiation from N-Ethyl Analog (CAS 1353984-71-0): Lower LogP Indicating Reduced CNS Penetration and Distinct ADME Profile

The target compound (CAS 1354000-20-6) exhibits a computed LogP of −0.61, while the corresponding N-ethyl analog (CAS 1354000-28-4) has a LogP of −0.44 . This ΔLogP of −0.17 units indicates that the cyclopropyl substituent reduces overall lipophilicity compared to the ethyl group. In CNS drug design, optimal brain penetration typically requires LogP values between 2 and 4, and highly polar compounds (LogP < 0) are generally excluded from passive blood-brain barrier crossing [1]. The target compound's more negative LogP, combined with a higher boiling point (375.4 vs 349.2 °C) and lower refractive index (1.548 vs 1.517), reflects the unique electronic and steric properties of the cyclopropyl ring . The molecular weight difference (225.33 vs 213.32 g/mol) further distinguishes these analogs for mass spectrometry-based analytical method development.

Physicochemical properties LogP CNS drug design ADME

Structural Differentiation from Simple Cyclopropylamino Piperidine (CAS 1353986-88-5): Dual Amino Functionality Enables Divergent Derivatization

The target compound contains two chemically distinguishable amino groups: a primary amine on the aminoethyl side chain and a tertiary amine at the piperidine-cyclopropyl junction. The simpler analog 1-[3-(cyclopropylamino)-1-piperidinyl]ethanone (CAS 1353986-88-5) possesses only a single secondary amine (cyclopropylamino), with molecular formula C10H18N2O and molecular weight 182.26 g/mol . The target compound's additional aminoethyl group (C12H23N3O, MW 225.33) provides a reactive handle for amide coupling, reductive amination, or Boc protection that is absent in the simpler analog. This dual functionality allows sequential, orthogonal derivatization strategies — for instance, the acetyl group can be removed to expose the piperidine nitrogen for N-arylation while the primary amine can undergo sulfonylation or urea formation independently.

Chemical diversification Building block Parallel synthesis Functional group handles

Patented Scaffold Class Coverage: GPR119 Agonist and JAK3/BTK Kinase Inhibitor Lead Space — Positioning Versus Non-Cyclopropyl Analogs

The target compound's N-cyclopropyl-N-(2-aminoethyl)-piperidine scaffold falls directly within the Markush claims of two active patent families. WO2014052983 (Merck) claims substituted cyclopropyl piperidinyl compounds as GPR119 agonists for type 2 diabetes, explicitly covering N-cyclopropyl-N-piperidinyl-amides [1]. RU-2756505-C1 (Dae Woong Pharma) claims aminomethylpiperidine derivatives as dual JAK3/BTK kinase inhibitors, wherein the R1 substituent is defined as cyclopropyl, cyclopentyl, or 2-((tert-butoxycarbonyl)amino)ethyl [2]. Compounds bearing simple alkyl (methyl, ethyl) or hydrogen in place of cyclopropyl fall outside the preferred claims of these patents, indicating that the cyclopropyl group was found to be essential for biological activity during lead optimization. The target compound thus represents a privileged scaffold for two distinct, commercially significant target classes.

GPR119 JAK3 BTK Kinase inhibitor Patent landscape

Validated Application Scenarios for 1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone Based on Quantitative Differentiation Evidence


Chiral SAR Exploration in GPR119 Agonist Lead Optimization Programs

Medicinal chemistry teams pursuing GPR119 agonists for type 2 diabetes can employ this (R)-configured building block as a key intermediate for N-cyclopropyl-N-piperidinyl-amide lead compounds as described in WO2014052983 [1]. The 98% enantiomeric purity ensures that observed GPR119 EC50 values reflect activity of a single stereoisomer, avoiding the confounding effects present when using the racemate (now discontinued ). The primary amine handle enables rapid amide coupling with diverse carboxylic acid building blocks to generate focused libraries for SAR, while the acetyl-protected piperidine nitrogen can be deprotected for further diversification.

Chiral Pool Synthesis of JAK3/BTK Dual Kinase Inhibitor Candidates

The target compound serves as a direct synthetic entry point to the aminomethylpiperidine chemotype claimed in RU-2756505-C1 [2], where the cyclopropyl group is a preferred R1 substituent for JAK3 and BTK dual inhibition. The (R)-stereochemistry at the piperidine 3-position may impart kinase selectivity, as stereochemical configuration is known to affect ATP-binding pocket complementarity. The aminoethyl side chain can be elaborated with heteroaromatic warheads targeting the hinge region of JAK3/BTK, while the acetyl group provides a temporary protecting group strategy.

MAO Mechanism-Based Inactivator Probe Design for Chemical Biology Studies

Based on class-level evidence that N-cyclopropyl piperidine derivatives are substantially more potent MAO inactivators than N-methyl analogs [3], researchers investigating MAO-A or MAO-B covalent inhibition mechanisms can utilize this compound as a scaffold for developing activity-based protein profiling (ABPP) probes. The primary amine on the aminoethyl side chain enables conjugation to fluorophores, biotin, or photoaffinity labels for target engagement studies, while the cyclopropyl group provides the mechanism-based inactivation warhead.

Building Block for Peripherally Restricted CNS-Sparing Drug Candidates

The computed LogP of −0.61, which is 0.17 units lower than the N-ethyl analog , predicts reduced passive blood-brain barrier penetration compared to more lipophilic piperidine derivatives. This property makes the compound an attractive starting point for designing peripherally restricted therapeutics where CNS side effects (e.g., sedation, addiction, or motor impairment) must be minimized — for example, peripheral GPR119 agonists targeting pancreatic beta cells or gut enteroendocrine cells, where brain exposure is undesirable.

Quote Request

Request a Quote for 1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.